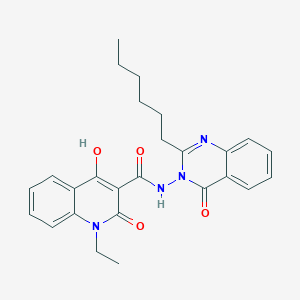
N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide is a complex organophosphorus compound. It is characterized by the presence of a diazadiphosphetidine ring, which is a four-membered ring containing two nitrogen and two phosphorus atoms. The compound is further substituted with tetramethyl and diphenyl groups, as well as two amine oxide functionalities. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide typically involves the reaction of appropriate phosphine precursors with nitrogen-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, automated control of reaction parameters, and efficient purification techniques such as crystallization or chromatography. The industrial process aims to achieve high yield and purity while minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the amine oxide functionalities back to amines.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s diazadiphosphetidine ring can coordinate with metal ions, influencing catalytic activity. The amine oxide functionalities can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrazines: Compounds with a similar nitrogen-rich ring structure.
Phosphazenes: Compounds containing phosphorus-nitrogen bonds.
Triazines: Compounds with a three-nitrogen ring structure.
Uniqueness
N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide is unique due to its combination of a diazadiphosphetidine ring with tetramethyl and diphenyl substitutions, as well as amine oxide functionalities
Eigenschaften
CAS-Nummer |
40078-86-2 |
|---|---|
Molekularformel |
C16H22N4O2P2 |
Molekulargewicht |
364.32 g/mol |
IUPAC-Name |
2-N,2-N,4-N,4-N-tetramethyl-2,4-dioxo-1,3-diphenyl-1,3,2λ5,4λ5-diazadiphosphetidine-2,4-diamine |
InChI |
InChI=1S/C16H22N4O2P2/c1-17(2)23(21)19(15-11-7-5-8-12-15)24(22,18(3)4)20(23)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI-Schlüssel |
UISUVMMTMHEGGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P1(=O)N(P(=O)(N1C2=CC=CC=C2)N(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)butanoate](/img/structure/B11996863.png)
![(2-{[({5-[(2-{[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11996868.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11996876.png)


![(2E)-1-[2-(Benzyloxy)-4-methoxyphenyl]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)prop-2-EN-1-one](/img/structure/B11996906.png)





![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11996940.png)


